molecular formula C11H16N2O B13343162 1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol

1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol

Cat. No.: B13343162
M. Wt: 192.26 g/mol
InChI Key: KHRZCSHPASBXNI-UHFFFAOYSA-N
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Description

1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-imino-5-methylpyridine moiety linked via a methylene bridge.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[(2-imino-5-methylpyridin-1-yl)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H16N2O/c1-9-3-4-10(12)13(7-9)8-11(14)5-2-6-11/h3-4,7,12,14H,2,5-6,8H2,1H3

InChI Key

KHRZCSHPASBXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N)C=C1)CC2(CCC2)O

Origin of Product

United States

Biological Activity

The compound 1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol , identified by CAS number 2169082-71-5, exhibits a unique structure that suggests potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N2OC_{11}H_{16}N_{2}O with a molecular weight of 192.26 g/mol. Its structure features a cyclobutane ring substituted with a pyridine derivative, which is known to influence biological interactions significantly.

PropertyValue
CAS Number2169082-71-5
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds with similar structural motifs often demonstrate various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study focused on pyridine derivatives revealed that compounds with imine functionalities exhibit significant antimicrobial properties. Tests conducted against various bacterial strains demonstrated that similar compounds showed minimum inhibitory concentrations (MICs) as low as 0.9 µg/mL against fungi such as Candida tenuis and effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The anticancer potential of pyridine-based compounds has been extensively studied. A recent investigation involving cell viability assays on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines indicated that some derivatives exhibited promising cytotoxic effects, suggesting that the target compound may also possess similar antitumor properties .

The mechanism by which such compounds exert their biological effects often involves interaction with cellular receptors or enzymes. Pyridine derivatives have been shown to inhibit certain protein synthesis pathways, which may contribute to their anticancer and antimicrobial activities . The presence of the imine group in the structure may enhance these interactions through hydrogen bonding or coordination with metal ions in biological systems .

Case Studies

  • Antimicrobial Screening : A series of synthesized pyridine derivatives were screened for their antimicrobial activity using agar diffusion methods. The results indicated that compounds containing the imine functional group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Cytotoxicity Assays : In vitro studies on cell lines revealed that certain analogs of the target compound induced apoptosis in cancer cells, suggesting a potential mechanism for its antitumor activity. The assays utilized include MTT assays to assess cell viability post-treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other cyclobutanol derivatives and heterocyclic systems. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Features Biological/Safety Data
Target Compound Cyclobutanol, 2-imino-5-methylpyridine Sterically constrained ring, aromatic base Not reported in evidence
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole, carbazole Heterocyclic ring, planar carbazole system Antimicrobial activity (e.g., 4b, 4d, 4e compounds)
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol Cyclobutanol, amino, fluorophenyl Fluorine substituent, amino-aryl linkage Safety data (handling precautions)

Research Implications and Limitations

  • Design Strategies: Pyridine and oxadiazole groups offer divergent bioactivity pathways; combining cyclobutanol with these systems could balance steric effects and target engagement.
  • Data Gaps: Direct pharmacological or toxicological studies on 1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol are needed to validate hypotheses derived from structural analogs.

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